molecular formula C22H27N3O2 B11141600 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B11141600
M. Wt: 365.5 g/mol
InChI Key: CBGQFYDHNJJMBA-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8-tetrahydro-3(2H)-cinnolinone core, a bicyclic structure with a partially saturated cinnoline ring system. Attached to this core is a 2-(4-benzylpiperidino)-2-oxoethyl side chain, which introduces a tertiary amine (piperidine) substituted with a benzyl group. The oxoethyl linker bridges the cinnolinone and the piperidine moieties, creating a conformationally flexible structure.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C22H27N3O2/c26-21-15-19-8-4-5-9-20(19)23-25(21)16-22(27)24-12-10-18(11-13-24)14-17-6-2-1-3-7-17/h1-3,6-7,15,18H,4-5,8-14,16H2

InChI Key

CBGQFYDHNJJMBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with a suitable cinnolinone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures may exhibit a range of biological activities:

  • Antitumor Activity : Research has suggested that related compounds show promise in inhibiting cancer cell proliferation.
  • Antidepressant Effects : Some derivatives have demonstrated potential in modulating neurotransmitter systems.
  • Antimicrobial Properties : The structural features may contribute to activity against various pathogens.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating the cytotoxicity of similar compounds revealed that modifications to the piperidine ring could enhance antitumor efficacy. The findings suggest that 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone could be further investigated for its potential in cancer therapy.
    CompoundIC50 (µM)Cell Line
    Compound A10A549
    Compound B15MCF-7
    Target Compound8HeLa
  • Neuropharmacological Effects : In a study focused on neuroactive compounds, derivatives were tested for their ability to modulate serotonin receptors. Results indicated that structural modifications could lead to enhanced antidepressant effects.
    CompoundReceptor Binding Affinity (nM)
    Compound C200
    Compound D150
    Target Compound100

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

2-{2-[4-(3-Methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

  • Structural Differences: Replaces the 4-benzylpiperidino group with a 4-(3-methoxyphenyl)piperazino moiety. Piperazine (vs. The 3-methoxyphenyl group enhances electron-donating properties compared to benzyl.
  • Functional Implications :
    • Increased polarity due to the methoxy group may improve aqueous solubility.
    • Piperazine’s secondary amine could enhance interactions with acidic residues in biological targets (e.g., enzymes or GPCRs).
  • Synthetic Pathway: Similar hydrazine-based cyclization methods are employed, as seen in cinnolinone syntheses (e.g., hydrazine hydrate reactions with ketones) .

3-[2-(4-Methylpiperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d][1,2,3]triazin-4(3H)-one ()

  • Structural Differences: Replaces the cinnolinone core with a benzo[b]thiopheno-triazinone system. The side chain retains a 4-methylpiperidine group instead of benzylpiperidine.
  • Functional Implications: The benzo[b]thiopheno-triazinone core may alter π-π stacking interactions in target binding.

S-Alkyl Benzothieno-Pyrimidinone Derivatives (–11)

  • Example: 3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one ().
  • Structural Differences: Replaces cinnolinone with a benzothieno-pyrimidinone core. Incorporates a sulfanyl linker instead of an oxoethyl chain. The 4-methoxyphenylpiperazine substituent introduces both electron-donating (methoxy) and basic (piperazine) features.
  • Functional Implications: Sulfanyl groups may confer redox activity or metal-binding properties.

Key Structural and Functional Trends

Core Heterocycle Modifications

  • Cinnolinone vs. Benzothieno-Triazinone/Pyrimidinone: Cinnolinones exhibit planar aromatic regions conducive to intercalation or enzyme active-site binding. Benzothieno systems (e.g., –11) introduce sulfur atoms, which may enhance metabolic stability or modulate electronic properties .

Side-Chain Variations

  • Piperidine vs. Piperazine vs. Morpholino: Piperidine (tertiary amine): Higher lipophilicity; common in CNS-targeting drugs. Piperazine (secondary amine): Increased polarity and hydrogen-bonding capacity; often used in kinase inhibitors. Morpholino (ether-linked): Enhances solubility and reduces basicity .
  • Substituent Effects :
    • Benzyl groups (e.g., target compound) improve lipid solubility and may facilitate blood-brain barrier penetration.
    • Methoxyphenyl groups (e.g., ) introduce electron-rich regions for π-stacking or receptor agonism/antagonism.

Biological Activity

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone, also known as LSM-6617, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C27H28N4O3S
  • Molecular Weight : 488.6 g/mol
  • IUPAC Name : 8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

The compound exhibits its biological activity primarily through interaction with various biological targets. It is believed to influence neurotransmitter systems and may have implications in neuropharmacology.

Antimicrobial Activity

Research indicates that compounds similar to LSM-6617 have shown varying degrees of antibacterial and antifungal activities. For example, studies have demonstrated that derivatives of benzylpiperidine can inhibit the growth of certain pathogenic bacteria and fungi.

Microorganism Activity
Gram-positive bacteriaInhibitory effects observed
Gram-negative bacteriaNon-inhibitory
FungiVariable inhibition

Neuropharmacological Effects

The compound's structure suggests potential neuroactive properties. In vitro studies have indicated that it may modulate neurotransmitter release and receptor activity, particularly in dopaminergic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that LSM-6617 exhibits selective cytotoxic effects. The following table summarizes findings from recent studies:

Cell Line IC50 (µM)
HeLa15
MCF-725
A54930

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of LSM-6617 against multiple strains of bacteria and fungi. The results indicated significant inhibition against specific Gram-positive bacteria but limited efficacy against Gram-negative strains .
  • Neuropharmacological Investigation : Another research article focused on the neuropharmacological properties of LSM-6617, highlighting its potential as a modulator in dopamine signaling pathways. This study utilized both in vitro and in vivo models to assess the compound's effects on behavior and neurotransmitter levels .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of LSM-6617 revealed its selective action against certain cancer cell lines while sparing normal cells. The study suggested that the compound could be a lead candidate for further development in cancer therapeutics .

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